7-环丙基-1,4-氧杂环戊烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

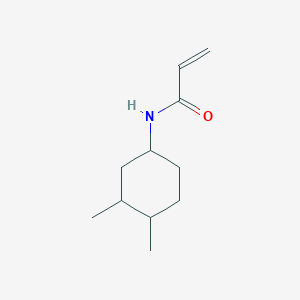

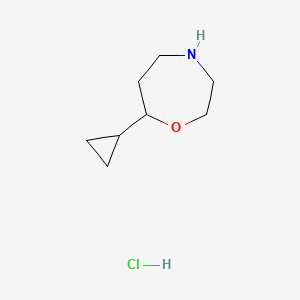

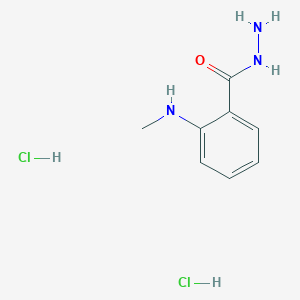

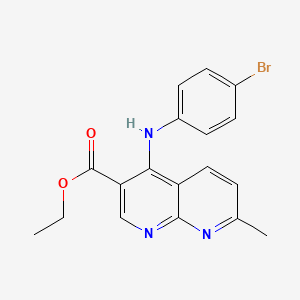

The compound 7-Cyclopropyl-1,4-oxazepane hydrochloride is a heterocyclic molecule that includes a cyclopropyl group attached to a seven-membered 1,4-oxazepane ring. This structure is of interest due to its potential pharmacological properties and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related oxazepane compounds has been explored through various methods. One approach involves the regioselective intramolecular amination of cyclopropylmethyl cation, which is generated by the abstraction of one imidate group in bis-imidate substrates bearing a carbocation-stabilizing substituent. This method has been shown to produce tetrahydro-1,3-oxazepines with high diastereoselectivity . Another synthesis route for oxepanes, which are closely related to oxazepanes, uses a cyclopropanol fragmentation approach. This strategy condenses cyclopropyl diols with aldehydes to form an acetal, followed by rearrangement to yield a keto-oxepane .

Molecular Structure Analysis

The molecular structure of 7-Cyclopropyl-1,4-oxazepane hydrochloride has been elucidated using various spectroscopic techniques. In a related compound, (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, the structure was established based on 1H-NMR, 13C-NMR, mass spectrometry data, and elemental analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds has been explored in various chemical reactions. For instance, lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles to afford substituted cyclopropanes . Additionally, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates react with nitriles in the presence of tin(IV) chloride to form trisubstituted oxazoles . These reactions highlight the versatility of cyclopropyl groups in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Cyclopropyl-1,4-oxazepane hydrochloride are not detailed in the provided papers, the properties of similar compounds can be inferred. Cyclopropyl groups are known to impart strain to molecules, which can influence their reactivity and stability. The oxazepane ring is a seven-membered heterocycle that can engage in hydrogen bonding due to the presence of a nitrogen atom, potentially affecting its solubility and boiling point.

科学研究应用

合成途径和化学转化

与7-环丙基-1,4-氧杂环戊烷盐酸盐结构相关的化合物(如环丙烷和氧杂环戊烷衍生物)的研究突出了它们在合成有机化学中的重要性。这些化合物作为合成多种杂环化合物的关键中间体。通过[1,5]-氢化物转移/7-内环化序列合成环稠合的1-苯并氮杂菲展示了从简单的环丙烷衍生物构建复杂分子的创新方法。该过程展示了环丙烷部分作为内部氧化还原反应中氢化物受体的效用,促进了2-(芳基)环丙烷1,1-二酯衍生物直接转化为1-苯并氮杂菲 (Chang Won Suh, Su Jin Kwon, & D. Kim, 2017)。

环丙烷化和环扩张

进一步研究氯代烷基恶唑啉与缺电子烯烃的迈克尔加成以合成杂取代环丙烷,强调了基于环丙烷的方法在有机合成中的多功能性。这些方法提供了从旋光活性的2-氯甲基-2-恶唑啉开始合成手性非外消旋杂取代环丙烷的途径,突出了合成对映纯化合物的潜力 (M. Rocchetti, V. Fino, V. Capriati, S. Florio, & R. Luisi, 2003)。

分子内胺化和杂环形成

通过环丙基甲基阳离子的区域选择性分子内胺化开发四氢-1,3-氧杂环戊烷展示了杂环形成的新途径。该方法利用环丙烷底物的固有反应性来实现高度非对映选择性胺化,从而产生反式-四氢-1,3-氧杂环戊烷,并将其转化为高产率的均烯丙胺衍生物 (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2015)。

抗真菌治疗剂开发

通过路易斯酸介导的开环,然后进行7-内-四环化,从环丙烷衍生物中高效合成苯并稠合的七元O-杂环,说明了开发新型抗真菌治疗剂的潜力。该方法的底物范围广,原子经济性高,使其成为生产具有选择性抗真菌活性的化合物(特别是针对新型隐球菌)的一种有前途的方法 (Dongpo Cao, Kaipeng Zhang, Ran An, Hang Xu, Shuang-Hong Hao, Xiaoguang Yang, Zhuang Hou, & Chun Guo, 2019)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .

属性

IUPAC Name |

7-cyclopropyl-1,4-oxazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-7(1)8-3-4-9-5-6-10-8;/h7-9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFUZEYTQSGPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)

![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)

![1-(Chloromethyl)-3-cyclopentylbicyclo[1.1.1]pentane](/img/structure/B2551021.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2551024.png)